molecular formula C8H18N2O3 B2922046 Ethyl 2,6-diamino-5-hydroxyhexanoate CAS No. 1396964-62-7

Ethyl 2,6-diamino-5-hydroxyhexanoate

Cat. No.: B2922046
CAS No.: 1396964-62-7
M. Wt: 190.243
InChI Key: ZOGVDEMOCCKEAJ-UHFFFAOYSA-N
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Description

Ethyl 2,6-diamino-5-hydroxyhexanoate is a multifunctional organic compound characterized by two primary amino groups at positions 2 and 6, a hydroxyl group at position 5, and an ethyl ester moiety. For instance, the hydrochloride salt of its parent acid, 2,6-diamino-5-hydroxyhexanoic acid hydrochloride (CAS 13204-98-3), is well-documented with a molecular formula of C₆H₁₅ClN₂O₃ and a molecular weight of 198.65 . Its structural features—amino, hydroxyl, and ester groups—suggest roles in peptide synthesis, prodrug development, or biochemical research.

Properties

IUPAC Name

ethyl 2,6-diamino-5-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-2-13-8(12)7(10)4-3-6(11)5-9/h6-7,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGVDEMOCCKEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(CN)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-diamino-5-hydroxyhexanoate typically involves the reaction of ethyl 2,6-diaminohexanoate with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-diamino-5-hydroxyhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-diamino-5-hydroxyhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2,6-diamino-5-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Ethyl 2,6-diamino-5-hydroxyhexanoate and related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility Profile Key Applications
This compound* C₈H₁₆N₂O₃ 188.22 2° amino, 5° hydroxyl, ethyl ester Polar solvents (e.g., DMSO, ethanol) Pharmaceutical intermediates, peptide synthesis
2,6-Diamino-5-hydroxyhexanoic acid HCl C₆H₁₅ClN₂O₃ 198.65 2° amino, 5° hydroxyl, carboxylic acid (HCl salt) Water, polar solvents Biochemical standards, research reagents
Ethyl 5-hydroxyhexanoate C₈H₁₆O₃ 160.21 5° hydroxyl, ethyl ester Organic solvents (e.g., ether, chloroform) Flavorings, fragrance additives
Ethyl 5-(dimethylamino)-2-...pentanoate C₁₉H₂₈N₄O₅S 436.51 Dimethylamino, hydrazine, ester Moderate polarity Heterocyclic synthesis intermediates
Ethyl 2-cyano-3-ethyl-5-methylhexanoate C₁₂H₂₁NO₂ 211.30 Cyano, branched alkyl, ester Low polarity solvents Organic synthesis intermediates

Key Findings:

Functional Group Influence: The amino and hydroxyl groups in this compound enhance polarity and hydrogen-bonding capacity compared to non-amino analogs like Ethyl 5-hydroxyhexanoate .

Molecular Weight and Applications: The hydrochloride salt (198.65 g/mol) is water-soluble and used as a biochemical standard due to its ionic nature . The ethyl ester derivative (188.22 g/mol) is more lipophilic, making it suitable for prodrug formulations or cell-penetrating peptides. Ethyl 2-cyano-3-ethyl-5-methylhexanoate (211.30 g/mol) lacks polar groups, favoring applications in non-polar reaction systems (e.g., polymer precursors) .

Synthesis and Reactivity: Amino-substituted esters like this compound are typically synthesized via coupling reactions (e.g., describes a diazo coupling method for similar structures) . The cyano group in Ethyl 2-cyano-3-ethyl-5-methylhexanoate enables nucleophilic addition reactions, whereas the amino groups in the target compound may participate in Schiff base formation or peptide bonding .

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